Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate
Overview
Description
Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C15H20ClNO3. It is a derivative of piperidine, a six-membered ring containing nitrogen, and is often used as an intermediate in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with benzyl chloroformate and other reagents. One common method includes the following steps:
Starting Material: Piperidine is reacted with benzyl chloroformate in the presence of a base such as triethylamine.
Intermediate Formation: The intermediate product is then treated with 2-chloroacetyl chloride to introduce the chloro-oxoethyl group.
Final Product: The reaction mixture is purified through techniques such as recrystallization or chromatography to obtain the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines (e.g., methylamine) in the presence of a base (e.g., sodium hydroxide).
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Substitution: Formation of substituted piperidine derivatives.
Reduction: Formation of alcohol derivatives.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The chloro-oxoethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter receptor function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 4-(2-tert-butoxy-2-oxoethyl)piperidine-1-carboxylate
- Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate
- Benzyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylate
Uniqueness
Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate is unique due to the presence of the chloro group, which imparts distinct reactivity and allows for specific substitution reactions. This makes it a valuable intermediate in the synthesis of various biologically active compounds.
Properties
IUPAC Name |
benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO3/c16-14(18)10-12-6-8-17(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,12H,6-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZQPESLSOKKES-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)Cl)C(=O)OCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001186221 | |
Record name | Phenylmethyl 4-(2-chloro-2-oxoethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.76 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63845-29-4 | |
Record name | Phenylmethyl 4-(2-chloro-2-oxoethyl)-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=63845-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 4-(2-chloro-2-oxoethyl)-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001186221 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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